Gpx4-IN-9

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

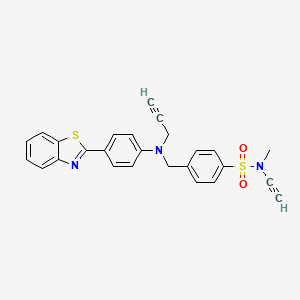

Molecular Formula |

C26H21N3O2S2 |

|---|---|

Molecular Weight |

471.6 g/mol |

IUPAC Name |

4-[[4-(1,3-benzothiazol-2-yl)-N-prop-2-ynylanilino]methyl]-N-ethynyl-N-methylbenzenesulfonamide |

InChI |

InChI=1S/C26H21N3O2S2/c1-4-18-29(19-20-10-16-23(17-11-20)33(30,31)28(3)5-2)22-14-12-21(13-15-22)26-27-24-8-6-7-9-25(24)32-26/h1-2,6-17H,18-19H2,3H3 |

InChI Key |

ATHNKGWONRDIKH-UHFFFAOYSA-N |

Canonical SMILES |

CN(C#C)S(=O)(=O)C1=CC=C(C=C1)CN(CC#C)C2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 |

Origin of Product |

United States |

Foundational & Exploratory

The Role of GPX4 Inhibition in Oxidative Stress: A Technical Guide to Gpx4-IN-9 and the Induction of Ferroptosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutathione Peroxidase 4 (GPX4) is a crucial selenoenzyme that plays a pivotal role in cellular defense against oxidative stress. Unlike other members of the glutathione peroxidase family, GPX4 is unique in its ability to directly reduce phospholipid hydroperoxides within biological membranes and lipoproteins, thereby preventing the propagation of lipid peroxidation, a key driver of ferroptosis.[1][2] Ferroptosis is a regulated form of cell death characterized by iron-dependent accumulation of lipid reactive oxygen species (ROS). The inhibition of GPX4 has emerged as a promising therapeutic strategy for various diseases, particularly cancer, by selectively inducing ferroptosis in cancer cells that are often resistant to other forms of cell death.

This technical guide provides an in-depth overview of the role of GPX4 inhibitors, exemplified by the conceptual compound "Gpx4-IN-9," in modulating oxidative stress through the induction of ferroptosis. While specific quantitative data for a compound precisely named "this compound" is not extensively available in public literature, this guide will utilize data from well-characterized and representative covalent GPX4 inhibitors to illustrate the principles and methodologies associated with targeting this critical enzyme.

Mechanism of Action: GPX4 Inhibition and Ferroptosis

This compound is conceptualized as a specific, covalent inhibitor of GPX4. Such inhibitors typically function by forming a covalent bond with the selenocysteine residue in the active site of GPX4, thereby irreversibly inactivating the enzyme.[3] The inactivation of GPX4 disrupts the delicate balance of redox homeostasis within the cell, leading to a cascade of events that culminate in ferroptosis.

The central mechanism involves the following key steps:

-

Inhibition of GPX4: this compound directly binds to and inhibits GPX4.

-

Accumulation of Lipid Peroxides: With GPX4 inactivated, the cell loses its primary defense against phospholipid hydroperoxides (PLOOH). This leads to the unchecked accumulation of these toxic species within cellular membranes.[4]

-

Iron-Dependent Fenton Reaction: The presence of labile iron (Fe²⁺) catalyzes the conversion of lipid hydroperoxides into highly reactive lipid radicals through the Fenton reaction. This initiates a chain reaction of lipid peroxidation.[5]

-

Membrane Damage and Cell Death: The massive accumulation of lipid peroxides disrupts membrane integrity, leading to increased membrane permeability, ion dysregulation, and eventual cell lysis, characteristic of ferroptotic cell death.

Quantitative Data for Representative GPX4 Inhibitors

To provide a quantitative understanding of the potency of GPX4 inhibitors, the following tables summarize the half-maximal inhibitory concentration (IC50) values of several well-characterized GPX4 inhibitors against various cancer cell lines. This data is representative of the activity expected from a potent GPX4 inhibitor like the conceptual this compound.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |

| RSL3 | HT-1080 | Fibrosarcoma | 0.018 | [6] |

| RSL3 | A2780/PTX | Ovarian Cancer (Taxol-resistant) | ~1.5 | [7] |

| RSL3 | OVCAR-3/PTX | Ovarian Cancer (Taxol-resistant) | ~2.5 | [7] |

| ML210 | HT29 | Colon Cancer | Not specified | [8] |

| ML210 | CRL-1739 | Gastric Cancer | Not specified | [8] |

| C18 | MDA-MB-231 | Triple-Negative Breast Cancer | Not specified | [3] |

| Compound | Assay | Target | IC50 (nM) | Citation |

| B9 | GPX4 Inhibition | GPX4 | 542.5 ± 0.9 | [9] |

Signaling Pathways

The signaling pathway leading to ferroptosis upon GPX4 inhibition is a complex interplay of metabolic and oxidative stress pathways. The following diagram, generated using the DOT language, illustrates the central role of GPX4 and the consequences of its inhibition.

References

- 1. Quantitative proteomic analyses reveal that GPX4 downregulation during myocardial infarction contributes to ferroptosis in cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Flow cytometry measurements of lipid peroxidation with C11-Bodipy 581/591 [protocols.io]

- 3. GPX4 inhibitor C18 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. The Selenoprotein Glutathione Peroxidase 4: From Molecular Mechanisms to Novel Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. GPX4 Inhibition Enhances the Pro-Oxidant and ER Stress Effects of Tempol in Colon and Gastric Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Gpx4-IN-9: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of the novel Glutathione Peroxidase 4 (GPX4) inhibitor, Gpx4-IN-9. It details the discovery, chemical synthesis, and biological activity of this potent ferroptosis inducer. The document elucidates the mechanism of action through detailed signaling pathway diagrams and provides structured quantitative data on its efficacy. Furthermore, it includes detailed experimental protocols for key assays, offering a valuable resource for researchers in the fields of oncology, cell death, and drug discovery.

Discovery and Rationale

This compound, also identified as compound A16, was discovered through a systematic drug discovery effort aimed at identifying novel, potent, and selective inhibitors of Glutathione Peroxidase 4 (GPX4)[1]. GPX4 is a crucial enzyme that protects cells from ferroptosis, a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides[2][3]. In certain cancers, particularly those resistant to conventional therapies, tumor cells exhibit a heightened dependence on GPX4 for survival, making it a compelling therapeutic target[4][5].

The discovery of this compound was the result of a phenotypic screening of a compound library based on a sulfonyl ynamide electrophilic warhead against pancreatic cancer cell lines[1]. This screening identified compounds with potent cytotoxic effects. Subsequent chemical proteomics investigations confirmed that this compound directly and selectively targets GPX4, leading to the induction of ferroptosis in cancer cells[1].

Chemical Synthesis

The synthesis of this compound (A16) is a multi-step process. A detailed, step-by-step protocol is outlined below, based on the synthetic route described in the primary literature.

Experimental Protocol: Synthesis of this compound (Compound A16)

A patent document outlines a synthetic route for a compound designated as A16[6]. While the full details require access to the complete publication, the general steps involve the reaction of key intermediates. One crucial step is the synthesis of intermediate II-9, which is achieved by reacting I-2 with an aminoalkane acid linker in the presence of DIPEA in DMA at 80°C[6]. The final compound A16 is then synthesized by reacting compound II-10 with compound VI in the presence of PyBOP and DIPEA in N,N-dimethylformamide at room temperature[6]. The product is then purified through precipitation and filtration[6].

For a precise and reproducible synthesis, it is imperative to consult the detailed experimental procedures outlined in the supplementary information of the primary research article.

Quantitative Biological Data

This compound has demonstrated potent cytotoxic activity against various pancreatic cancer cell lines. The following table summarizes the key quantitative data.

| Cell Line | IC50 (nM) | Reference |

| AsPC-1 | 22 | [1] |

| MIA PaCa-2 | Not explicitly stated, but potent cytotoxicity observed | [7] |

| PANC-1 | Not explicitly stated, but potent cytotoxicity observed | [7] |

| BxPC-3 | Not explicitly stated, but potent cytotoxicity observed | [7] |

Table 1: In Vitro Cytotoxicity of this compound in Pancreatic Cancer Cell Lines

Mechanism of Action and Signaling Pathways

This compound exerts its cytotoxic effects by directly inhibiting the enzymatic activity of GPX4. This inhibition leads to an accumulation of lipid reactive oxygen species (ROS), ultimately triggering ferroptosis[1][3][8].

GPX4 Inhibition and Ferroptosis Induction

The central mechanism of this compound is the disruption of the GPX4-mediated antioxidant pathway. GPX4 normally reduces lipid hydroperoxides to non-toxic lipid alcohols, a process that requires glutathione (GSH) as a cofactor[2][3]. By inhibiting GPX4, this compound prevents this detoxification, leading to the accumulation of lipid peroxides and subsequent iron-dependent ferroptotic cell death[2][8].

Experimental Workflow for Target Validation

The validation of GPX4 as the direct target of this compound involves a series of biochemical and cell-based assays.

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound.

GPX4 Inhibitor Screening Assay

Objective: To identify and characterize inhibitors of GPX4 enzymatic activity.

Principle: The assay measures the decrease in NADPH absorbance at 340 nm, which is coupled to the GPX4-catalyzed reduction of a substrate and the subsequent regeneration of GSH by glutathione reductase.

Materials:

-

Recombinant human GPX4 enzyme

-

GPX4 Assay Buffer

-

Glutathione (GSH)

-

Glutathione Reductase (GR)

-

NADPH

-

Cumene hydroperoxide (substrate)

-

96-well plate

-

Plate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a 1X GPX4 Assay Buffer from the 10X stock.

-

Dilute the GPX4 enzyme to the desired concentration in 1X Assay Buffer.

-

Prepare serial dilutions of the test compound (e.g., this compound) and a known GPX4 inhibitor (positive control, e.g., ML-162).

-

In a 96-well plate, add the assay buffer, diluted enzyme, and either the test compound, positive control, or vehicle (negative control).

-

Pre-incubate the plate at room temperature for a specified time to allow for inhibitor binding.

-

Prepare a mix of glutathione and glutathione reductase.

-

Add the glutathione/glutathione reductase mix to all wells.

-

Add NADPH to all wells.

-

Initiate the reaction by adding cumene hydroperoxide to all wells.

-

Immediately measure the absorbance at 340 nm at multiple time points to determine the reaction rate.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Cell Viability Assay (MTS Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Materials:

-

Pancreatic cancer cell lines (e.g., AsPC-1, PANC-1)

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound

-

MTS reagent

-

Plate reader capable of measuring absorbance at 490 nm

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle-only control.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add MTS reagent to each well and incubate for 1-4 hours, or as recommended by the manufacturer.

-

Measure the absorbance at 490 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Lipid ROS Measurement (C11-BODIPY Staining)

Objective: To measure the accumulation of lipid reactive oxygen species (ROS) induced by this compound.

Materials:

-

Cancer cells

-

This compound

-

C11-BODIPY 581/591 dye

-

Flow cytometer or fluorescence microscope

Procedure:

-

Treat cells with this compound at the desired concentration for a specified time. Include a vehicle control.

-

Harvest the cells and wash them with PBS.

-

Resuspend the cells in a buffer containing C11-BODIPY dye and incubate in the dark.

-

Wash the cells to remove excess dye.

-

Analyze the cells by flow cytometry, measuring the shift in fluorescence from red to green, which indicates lipid peroxidation. Alternatively, visualize the fluorescence using a fluorescence microscope.

-

Quantify the percentage of cells with high levels of lipid ROS.

Conclusion

This compound is a potent and selective covalent inhibitor of GPX4 that induces ferroptosis in cancer cells, particularly in pancreatic cancer models. Its discovery provides a valuable chemical probe for studying the role of GPX4 in normal and disease physiology and represents a promising lead for the development of novel anticancer therapeutics. The detailed protocols and data presented in this whitepaper serve as a comprehensive resource for researchers aiming to further investigate this compound and the broader field of ferroptosis-based cancer therapy.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Induction mechanism of ferroptosis: A novel therapeutic target in lung disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The mechanism of ferroptosis and its related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. stockwelllab.fas.columbia.edu [stockwelllab.fas.columbia.edu]

- 5. Glutathione Peroxidases: An Emerging and Promising Therapeutic Target for Pancreatic Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WO2024217520A1 - Indolone flt3 protein degradation agent, and preparation method therefor and medical use thereof - Google Patents [patents.google.com]

- 7. A Novel Redox Modulator Induces a GPX4-mediated Cell Death That Is Dependent on Iron and Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanisms of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of Glutathione Peroxidase 4 (GPX4) in Cellular Homeostasis and Disease

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Glutathione Peroxidase 4 (GPX4) is a unique, selenium-dependent antioxidant enzyme pivotal in maintaining cellular redox balance and protecting against lipid peroxidation.[1][2] Its central role in inhibiting a specific form of regulated cell death, known as ferroptosis, has positioned GPX4 as a critical therapeutic target in a multitude of diseases, including cancer and neurodegenerative disorders.[1][3] This technical guide provides an in-depth overview of the biological functions of GPX4, the signaling pathways it governs, and the experimental methodologies employed to investigate its activity. While specific information on a compound designated "Gpx4-IN-9" is not publicly available, this document will focus on the core biology of GPX4 and the actions of well-characterized inhibitors to provide a foundational understanding for researchers in the field.

Core Biological Functions of GPX4

GPX4 is a monomeric antioxidant enzyme that stands out from other glutathione peroxidases due to its unique ability to reduce complex lipid hydroperoxides within biological membranes and lipoproteins.[4][5] This function is crucial for maintaining the integrity of cellular membranes.[1]

Key Functions:

-

Inhibition of Lipid Peroxidation: GPX4 detoxifies lipid hydroperoxides by converting them into non-toxic lipid alcohols, using glutathione (GSH) as a cofactor.[1][4] This action prevents the accumulation of reactive oxygen species (ROS) and the propagation of lipid peroxidation chain reactions that can lead to cellular damage.[1]

-

Regulation of Ferroptosis: GPX4 is the master regulator of ferroptosis, an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides.[6][7] By neutralizing lipid hydroperoxides, GPX4 prevents the execution of this cell death pathway.[7]

-

Maintenance of Redox Homeostasis: Through its peroxidase activity, GPX4 plays a vital role in the overall cellular antioxidant defense system, contributing to redox balance.[1]

-

Diverse Biological Processes: GPX4 is involved in a wide range of physiological processes, including brain development, immune responses, and the prevention of inflammation.[3][6]

There are three main isoforms of GPX4 with distinct subcellular localizations, highlighting the enzyme's widespread importance in cellular function.[8]

| Isoform | Cellular Localization | Primary Function |

| cGPX4 | Cytosol | Prevention of ferroptosis.[1][8] |

| mGPX4 | Mitochondria | Protection against mitochondrial membrane damage.[8] |

| nGPX4 | Nucleus | Potential role in protecting nuclear DNA from oxidative damage.[8] |

Key Signaling Pathways Involving GPX4

The primary pathway through which GPX4 functions is intrinsically linked to glutathione metabolism and the availability of cysteine.

The System Xc⁻/GSH/GPX4 Axis

This axis is the canonical pathway for GPX4-mediated suppression of ferroptosis.

Caption: The System Xc⁻/GSH/GPX4 axis, a core pathway preventing ferroptosis.

Pathway Description:

-

Cystine Import: The cell imports extracellular cystine via the system Xc⁻ amino acid antiporter.[7]

-

Cysteine Reduction: Intracellularly, cystine is reduced to cysteine.[7]

-

GSH Synthesis: Cysteine is a rate-limiting precursor for the synthesis of glutathione (GSH).[7]

-

GPX4 Activation: GSH serves as an essential cofactor for GPX4.[1]

-

Detoxification: GPX4 utilizes GSH to reduce toxic phospholipid hydroperoxides (PL-OOH) to their corresponding non-toxic lipid alcohols (PL-OH).[4]

-

Ferroptosis Suppression: By eliminating lipid peroxides, GPX4 prevents the iron-dependent accumulation of lipid ROS, thereby inhibiting ferroptosis.[7]

Inhibitors of this pathway can be classified into two main categories, as demonstrated by compounds like erastin and RSL3.[9]

| Inhibitor Class | Example(s) | Mechanism of Action | Consequence |

| Class 1 | Erastin | Inhibits the system Xc⁻ transporter, blocking cystine uptake.[9] | Depletes intracellular cysteine and subsequently GSH, leading to indirect GPX4 inactivation.[9] |

| Class 2 | RSL3, ML162, ML210 | Covalently binds to the selenocysteine in the active site of GPX4, directly inhibiting its enzymatic activity.[2][5][10] | Rapid accumulation of lipid peroxides and induction of ferroptosis, independent of GSH levels.[9] |

Upstream Regulatory Pathways of GPX4

Several signaling pathways regulate the expression and stability of GPX4, adding further layers of control to ferroptosis sensitivity.

Caption: Key upstream regulators of GPX4 expression and stability.

-

NRF2 Signaling: The transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2) can promote the expression of both SLC7A11 (a subunit of system Xc⁻) and GPX4, thereby enhancing cellular resistance to ferroptosis.[7]

-

MMP9-Mediated Suppression: Matrix metalloproteinase-9 (MMP9) has been identified as a modulator of ferroptosis.[11] Active MMP9 can interact with and reduce the expression and activity of GPX4, disrupting the cellular redox balance and promoting ferroptosis.[11]

-

SMG9-Mediated Degradation: The protein SMG9, a component of the nonsense-mediated mRNA decay (NMD) machinery, can directly bind to GPX4 and promote its degradation in response to certain stimuli, thereby driving ferroptosis.[12]

Experimental Protocols for Studying GPX4

Investigating the function of GPX4 and the effects of its inhibitors involves a range of cellular and biochemical assays.

General Experimental Workflow

Caption: A typical experimental workflow for evaluating GPX4 inhibitors.

Key Methodologies

-

Cell Viability Assays: To quantify the cytotoxic effects of GPX4 inhibition, standard assays measuring metabolic activity (e.g., MTT) or ATP content (e.g., CellTiter-Glo) are used.

-

Measurement of Lipid ROS: The hallmark of ferroptosis is lipid peroxidation. This can be directly measured in cells using fluorescent probes like BODIPY™ 581/591 C11, which shifts its fluorescence from red to green upon oxidation.[9]

-

Western Blotting: This technique is used to measure the levels of GPX4 protein to confirm knockdown or to assess changes in protein expression following treatment with various compounds.[9]

-

Genetic Manipulation (shRNA/siRNA/CRISPR): To confirm that the effects of a compound are GPX4-dependent, genetic techniques are employed. Knockdown or knockout of the GPX4 gene should mimic the effects of a direct inhibitor and sensitize cells to ferroptosis inducers.[9] Conversely, overexpression of GPX4 should confer resistance.[9]

-

Glutathione Measurement: Assays to measure the ratio of reduced (GSH) to oxidized (GSSG) glutathione are used to determine if a compound acts by depleting GSH (like erastin) or by directly targeting GPX4 (like RSL3).[9]

-

Chemoproteomics: This advanced technique can be used to identify the direct protein targets of small molecule inhibitors. For instance, it was used to identify GPX4 as the primary target of RSL3.[9][10]

Conclusion and Future Directions

GPX4 is a linchpin in the cellular defense against lipid peroxidation and a critical gatekeeper of the ferroptosis pathway. Its inhibition represents a promising therapeutic strategy for diseases characterized by resistance to conventional treatments, such as certain aggressive cancers.[5] Future research will likely focus on developing more specific and potent GPX4 inhibitors, further elucidating the complex regulatory networks that control GPX4 expression and activity, and identifying patient populations most likely to benefit from GPX4-targeted therapies. Understanding the intricate biology of GPX4 is paramount for the successful clinical translation of drugs targeting this crucial enzyme.

References

- 1. The Selenoprotein Glutathione Peroxidase 4: From Molecular Mechanisms to Novel Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. esmed.org [esmed.org]

- 3. researchgate.net [researchgate.net]

- 4. GPX4 in cell death, autophagy, and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GPX4 Inhibition Enhances the Pro-Oxidant and ER Stress Effects of Tempol in Colon and Gastric Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Research on the function of GPX4 in tumor-targeted treatment based on its molecular structure and features - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GPX4-independent ferroptosis—a new strategy in disease’s therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 9. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanisms of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MMP9 drives ferroptosis by regulating GPX4 and iron signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. SMG9 drives ferroptosis by directly inhibiting GPX4 degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

Gpx4-IN-9: A Technical Guide to a Novel Ferroptosis Inducer

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gpx4-IN-9, also known as Compound A16, is a potent and specific inhibitor of Glutathione Peroxidase 4 (GPX4). By targeting GPX4, a crucial enzyme in the prevention of lipid peroxidation, this compound effectively induces ferroptosis, a unique iron-dependent form of programmed cell death. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, and detailed experimental protocols for its characterization. The information presented herein is intended to support researchers in the fields of cancer biology, cell death, and drug discovery in their exploration of this compound as a potential therapeutic agent, particularly in the context of pancreatic and other cancers.

Introduction to this compound

This compound is a small molecule inhibitor designed to specifically target and inactivate Glutathione Peroxidase 4 (GPX4).[1] GPX4 is a unique selenoprotein that plays a central role in cellular antioxidant defense by reducing phospholipid hydroperoxides within biological membranes.[2] The inhibition of GPX4 by this compound leads to an accumulation of lipid reactive oxygen species (ROS), ultimately triggering a form of regulated cell death known as ferroptosis.[1] Notably, this compound has demonstrated cytotoxic effects against pancreatic cancer cells, highlighting its potential as a tool for cancer research and therapeutic development.[1]

Mechanism of Action

The primary mechanism of action of this compound is the direct inhibition of GPX4 enzymatic activity. This inhibition disrupts the delicate balance of redox homeostasis within the cell, leading to the iron-dependent accumulation of lipid peroxides, a hallmark of ferroptosis.

dot

Caption: Mechanism of this compound inducing ferroptosis by inhibiting GPX4.

Quantitative Data

Precise quantitative data is essential for evaluating the potency and efficacy of any inhibitor. The following table summarizes the available chemical and biological data for this compound.

| Parameter | Value | Source |

| Molecular Formula | C₂₆H₂₁N₃O₂S₂ | MedChemExpress |

| Molecular Weight | 471.59 g/mol | MedChemExpress |

| IC₅₀ (Half-maximal inhibitory concentration) | Data not available in peer-reviewed literature | - |

Note: While vendor information confirms the activity of this compound, a specific IC₅₀ value from a peer-reviewed publication is not yet available. Researchers are encouraged to determine this value empirically in their specific experimental systems.

Experimental Protocols

The following are detailed protocols for key in vitro assays to characterize the effects of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

This compound

-

Target cancer cell line (e.g., pancreatic cancer cells)

-

96-well cell culture plates

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a series of dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value can be determined by plotting the cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.

dot

Caption: Workflow for the MTT cell viability and cytotoxicity assay.

Lipid Peroxidation Assay (C11-BODIPY 581/591)

This protocol measures the accumulation of lipid peroxides, a key indicator of ferroptosis, using the fluorescent probe C11-BODIPY 581/591.

Materials:

-

This compound

-

Target cell line

-

6-well or 12-well cell culture plates

-

Complete cell culture medium

-

C11-BODIPY 581/591 fluorescent probe (e.g., from Invitrogen)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer or fluorescence microscope

Procedure:

-

Cell Seeding and Treatment: Seed cells in appropriate culture plates and treat with this compound as described in the MTT assay protocol. Include positive (e.g., RSL3) and negative (vehicle) controls.

-

Probe Loading: After the treatment period, remove the medium and wash the cells once with PBS. Add fresh medium containing C11-BODIPY 581/591 at a final concentration of 1-10 µM.

-

Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.

-

Cell Harvesting and Washing: For flow cytometry, detach the cells using a gentle cell dissociation reagent, transfer to tubes, and wash twice with cold PBS by centrifugation. For fluorescence microscopy, wash the cells twice with PBS directly in the plate.

-

Analysis:

-

Flow Cytometry: Resuspend the cell pellet in PBS and analyze immediately. The probe fluoresces green upon oxidation (lipid peroxidation) and red in its reduced state. Measure the shift in fluorescence from red to green to quantify lipid peroxidation.

-

Fluorescence Microscopy: Observe the cells under a fluorescence microscope using appropriate filter sets for the oxidized (green) and reduced (red) forms of the probe.

-

-

Data Interpretation: An increase in the green fluorescence signal in this compound-treated cells compared to the control indicates an increase in lipid peroxidation.

dot

Caption: Workflow for the C11-BODIPY lipid peroxidation assay.

In Vivo Studies

While specific in vivo protocols for this compound are not yet widely published, a general approach for evaluating its anti-tumor efficacy in a pancreatic cancer xenograft model is outlined below. This should be adapted and optimized based on the specific characteristics of the compound and the animal model.

Pancreatic Cancer Xenograft Model

Materials:

-

Immunocompromised mice (e.g., athymic nude or NSG mice)

-

Pancreatic cancer cell line (e.g., PANC-1, MiaPaCa-2)

-

This compound

-

Vehicle solution for in vivo administration

-

Calipers for tumor measurement

Procedure:

-

Cell Implantation: Subcutaneously inject a suspension of pancreatic cancer cells (e.g., 1-5 x 10⁶ cells in 100 µL of PBS or Matrigel) into the flank of each mouse.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound (at various doses) and the vehicle control via an appropriate route (e.g., intraperitoneal, intravenous, or oral administration) according to a predetermined schedule (e.g., daily, every other day).

-

Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.

-

Monitoring: Monitor the body weight and overall health of the mice throughout the study.

-

Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, and biomarker assessment).

Conclusion

This compound is a valuable research tool for studying the role of GPX4 and ferroptosis in cancer and other diseases. Its specificity for GPX4 and its demonstrated cytotoxicity in pancreatic cancer cells make it a promising candidate for further investigation. The experimental protocols provided in this guide offer a framework for researchers to quantitatively assess the effects of this compound and to explore its therapeutic potential. Further studies are warranted to establish a comprehensive in vivo efficacy and safety profile for this compound.

References

Gpx4-IN-9: A Technical Guide to a Novel Covalent Inhibitor of Glutathione Peroxidase 4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Gpx4-IN-9 (also known as Compound A16), a novel, potent, and selective covalent inhibitor of Glutathione Peroxidase 4 (GPX4). This compound has emerged as a significant tool for studying ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation. Its potential as a therapeutic agent, particularly in oncology, is an active area of research.

Core Mechanism and Significance

This compound functions by specifically targeting and covalently binding to the GPX4 enzyme.[1][2] GPX4 is the primary enzyme responsible for reducing lipid hydroperoxides within cellular membranes, thereby protecting cells from the damaging effects of oxidative stress and inhibiting ferroptosis. By inhibiting GPX4, this compound leads to an accumulation of lipid reactive oxygen species (ROS), ultimately triggering ferroptotic cell death.[1] This mechanism is of particular interest in cancer research, as certain cancer cells, especially those that are therapy-resistant, exhibit a heightened dependency on GPX4 for survival.[2]

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound's activity. The primary application demonstrated has been in pancreatic cancer cell lines.

| Cell Line | Cancer Type | Assay Type | Endpoint | Value | Notes |

| AsPC-1 | Pancreatic Cancer | Cell Viability (CCK8) | IC50 | Not explicitly quantified in text, but described as having "nanomolar activity". | A16 demonstrated the highest toxicity in this cell line among those initially screened.[1] |

| NCI-H522 | Lung Cancer | Cell Viability (CCK8) | IC50 | Potent cell-killing effect observed. | This is a known ferroptosis-sensitive cell line.[1] |

| Various Pancreatic Cancer Cell Lines (CFPAC-1, PANC-1, BXPC-3, MIA PaCa-2, HPAF-II, SW-1990) | Pancreatic Cancer | Cell Viability | Inhibition | Robust inhibition observed in all tested lines. | --- |

| CAPAN-2 | Pancreatic Cancer | Cell Viability | Inhibition | Exception, did not show robust inhibition. | --- |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of findings. The following are protocols for assays used to characterize this compound.

Cell Viability Assay (CCK8 Assay)

This assay is used to determine the cytotoxic effects of this compound on cancer cell lines.

Methodology:

-

Cell Seeding: Plate pancreatic cancer cells (e.g., AsPC-1) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (Compound A16). Include a vehicle control (e.g., DMSO) and a positive control for ferroptosis induction if desired. A rescue condition co-treating with a ferroptosis inhibitor like ferrostatin-1 (e.g., 2 µM) is crucial to demonstrate the mechanism of cell death.[1]

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).

-

CCK8 Reagent Addition: Add Cell Counting Kit-8 (CCK8) reagent to each well and incubate for 1-4 hours, or as recommended by the manufacturer.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. Determine the IC50 value by fitting the dose-response curve with a nonlinear regression model.

Cellular Thermal Shift Assay (CETSA)

CETSA is utilized to verify the direct binding of this compound to its target protein, GPX4, within intact cells.

Methodology:

-

Cell Treatment: Treat cultured cells (e.g., AsPC-1) with this compound or a vehicle control for a specified time.

-

Heating: Heat the cell suspensions in a PCR cycler to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) to induce protein denaturation.

-

Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.

-

Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

-

Western Blot Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble GPX4 at each temperature point by Western blotting using a GPX4-specific antibody.

-

Data Analysis: A ligand-bound protein is typically more thermally stable. Therefore, in the presence of this compound, a higher amount of soluble GPX4 should be observed at elevated temperatures compared to the vehicle control. This is visualized as a shift in the melting curve.[1]

In Situ Target Engagement by Pull-Down and Western Blotting

This experiment confirms the covalent binding of this compound to GPX4 in a cellular context.

Methodology:

-

Probe Treatment: Treat cells with a version of this compound that has been modified with a reporter tag (e.g., a clickable alkyne group).

-

Cell Lysis: Lyse the treated cells to obtain a total protein extract.

-

Click Chemistry: Perform a click chemistry reaction to attach a biotin tag to the alkyne-modified this compound that is covalently bound to its target proteins.

-

Streptavidin Pull-Down: Use streptavidin-coated beads to pull down the biotin-tagged protein-inhibitor complexes.

-

Elution and Western Blotting: Elute the bound proteins from the beads and identify the pulled-down proteins by Western blotting using an antibody specific for GPX4.

-

Confirmation: The presence of a band corresponding to GPX4 confirms that this compound directly and covalently binds to the GPX4 protein within the cell.[1]

Visualizations

Signaling Pathway of this compound-Induced Ferroptosis

Caption: Mechanism of this compound inducing ferroptosis by inhibiting GPX4.

Experimental Workflow for Target Identification

Caption: Workflow for the identification and validation of this compound.

References

Gpx4-IN-9: A Technical Guide for Ferroptosis Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ferroptosis, a regulated form of cell death driven by iron-dependent lipid peroxidation, has emerged as a critical process in various physiological and pathological contexts, including cancer biology, neurodegenerative diseases, and ischemia-reperfusion injury. A key regulator of this pathway is Glutathione Peroxidase 4 (GPX4), a selenium-containing enzyme that plays a vital role in detoxifying lipid hydroperoxides. Inhibition of GPX4 leads to the accumulation of lipid reactive oxygen species (ROS), ultimately triggering ferroptotic cell death. Gpx4-IN-9, also known as Compound A16, is a specific and potent inhibitor of GPX4 that has garnered significant interest as a tool compound for inducing ferroptosis in both in vitro and in vivo research settings.[1][2][3] This technical guide provides a comprehensive overview of this compound for researchers new to the field of ferroptosis, summarizing its chemical properties, mechanism of action, and providing detailed experimental protocols and quantitative data to facilitate its use in laboratory settings.

Chemical Properties and Mechanism of Action

This compound is a small molecule inhibitor that specifically targets the enzymatic activity of GPX4.[1][2][3] By binding to and inactivating GPX4, it prevents the reduction of lipid hydroperoxides to their corresponding lipid alcohols, a critical step in preventing the propagation of lipid peroxidation. This inhibition leads to an uncontrolled accumulation of lipid ROS, which damages cellular membranes and ultimately results in cell death through ferroptosis. Studies have shown its cytotoxic effects, particularly in pancreatic cancer cells.[1][2][3]

Chemical Information:

-

Compound Name: this compound

-

Synonym: Compound A16

-

CAS Number: 3032746-99-6

Quantitative Data

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound (Compound A16) in various pancreatic cancer cell lines, demonstrating its potent cytotoxic activity.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| AsPC-1 | Pancreatic Cancer | 0.02 - 0.2 | [2] |

| MIA PaCa-2 | Pancreatic Cancer | 0.02 - 0.2 | [2] |

| PANC-1 | Pancreatic Cancer | 0.02 - 0.2 | [2] |

| BxPC-3 | Pancreatic Cancer | 0.02 - 0.2 | [2] |

| CAPAN-2 | Pancreatic Cancer | > 10 | [2] |

Experimental Protocols

This section provides detailed protocols for key experiments to study the effects of this compound on ferroptosis.

Cell Culture and Treatment

-

Cell Seeding: Plate pancreatic cancer cells (e.g., AsPC-1, MIA PaCa-2) in 96-well plates at a density of 5,000-10,000 cells per well.

-

Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

-

This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations.

-

Treatment: Replace the culture medium with the medium containing various concentrations of this compound or a vehicle control (DMSO).

-

Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

Cell Viability Assay (MTS Assay)

-

Reagent Preparation: Prepare the MTS reagent according to the manufacturer's instructions.

-

Reagent Addition: Following the treatment period with this compound, add 20 µL of the MTS reagent to each well of the 96-well plate.

-

Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified incubator.

-

Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Measurement of Lipid Peroxidation (C11-BODIPY Staining)

-

Cell Preparation: Culture cells on glass coverslips or in plates suitable for fluorescence microscopy or flow cytometry.

-

Treatment: Treat the cells with this compound or a vehicle control for the desired duration.

-

Staining: Remove the culture medium and incubate the cells with 5 µM C11-BODIPY™ 581/591 (from a stock solution in DMSO) in a serum-free medium for 30 minutes at 37°C.[4]

-

Washing: Wash the cells twice with phosphate-buffered saline (PBS).

-

Imaging/Analysis:

-

Fluorescence Microscopy: Mount the coverslips and visualize the cells using a fluorescence microscope. The oxidized form of C11-BODIPY will fluoresce in the green channel (excitation/emission ~488/510 nm), while the reduced form will fluoresce in the red channel (excitation/emission ~581/591 nm).[5] An increase in the green-to-red fluorescence intensity ratio indicates an increase in lipid peroxidation.

-

Flow Cytometry: Harvest the cells and resuspend them in PBS. Analyze the fluorescence using a flow cytometer, measuring the shift from red to green fluorescence.

-

Western Blot Analysis for GPX4 Expression

-

Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against GPX4 overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathway of this compound-induced ferroptosis and a typical experimental workflow for its study.

Caption: this compound induces ferroptosis by inhibiting GPX4.

Caption: Experimental workflow for studying this compound.

Conclusion

This compound (Compound A16) is a valuable pharmacological tool for inducing ferroptosis through the specific inhibition of GPX4. Its potency, particularly in pancreatic cancer models, makes it a compound of interest for both basic research into the mechanisms of ferroptosis and for preclinical studies exploring novel cancer therapeutic strategies. The experimental protocols and quantitative data provided in this guide are intended to serve as a foundational resource for researchers embarking on studies involving this compound, enabling a more standardized and informed approach to investigating the fascinating and complex process of ferroptosis. Further research, particularly in vivo studies, will be crucial to fully elucidate the therapeutic potential of targeting GPX4 with inhibitors like this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 3.10. C11-BODIPY lipid peroxidation assay [bio-protocol.org]

- 5. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

Methodological & Application

Application Notes and Protocols for Gpx4-IN-9 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gpx4-IN-9 is a potent and specific inhibitor of Glutathione Peroxidase 4 (GPX4), a key enzyme that protects cells from a specific form of regulated cell death known as ferroptosis.[1] By inhibiting GPX4, this compound leads to the accumulation of lipid reactive oxygen species (ROS), ultimately triggering ferroptotic cell death.[2][3] This makes this compound a valuable tool for studying the mechanisms of ferroptosis and for exploring its therapeutic potential in diseases such as cancer.[1][4] These application notes provide detailed protocols for the use of this compound in cell culture to induce and study ferroptosis.

Mechanism of Action

This compound directly targets and inhibits the enzymatic activity of GPX4. GPX4 is a unique glutathione peroxidase that can reduce phospholipid hydroperoxides within biological membranes.[5] Its inhibition by this compound leads to an accumulation of lipid peroxides, which, in the presence of iron, generates excessive ROS. This cascade of events disrupts membrane integrity and culminates in ferroptotic cell death.

Data Presentation

Quantitative Data Summary

The following table summarizes the cytotoxic effects of direct GPX4 inhibitors in various cancer cell lines. While specific IC50/EC50 values for this compound are not widely available in the public domain, the data for other well-characterized GPX4 inhibitors, such as RSL3 and ML210, provide a reference for the expected potency. It has been noted that this compound exhibits cytotoxicity against pancreatic cancer cells.[1][4]

| Cell Line | Cancer Type | Compound | IC50/EC50 (µM) | Citation |

| HT-29 | Colon Cancer | ML210 | ~0.05 | [6] |

| CRL-1739 | Gastric Cancer | ML210 | ~0.05 | [6] |

| K1 | Thyroid Cancer | RSL3 | ~0.1 | [7] |

| MDA-T68 | Thyroid Cancer | RSL3 | ~0.1 | [7] |

| MDA-T32 | Thyroid Cancer | RSL3 | ~0.1 | [7] |

| TPC1 | Thyroid Cancer | RSL3 | ~0.1 | [7] |

| Various | Diffuse Large B-cell Lymphoma | Erastin | Varies | [5] |

| Various | Renal Cell Carcinoma | Erastin | Varies | [5] |

| H9c2 | Cardiomyoblast | RSL3 | ~0.2 (for 50% viability decrease) | [7] |

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile microcentrifuge tubes

Protocol:

-

Based on the manufacturer's instructions, prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile DMSO.

-

Gently vortex to ensure the compound is completely dissolved.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C for long-term storage. A stock solution stored at -80°C is typically stable for up to 6 months, while at -20°C it is stable for about 1 month.[1]

Cell Seeding and Treatment

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium

-

Cell culture plates (e.g., 96-well for viability assays, 6-well for western blotting)

-

This compound stock solution

Protocol:

-

Culture cells in complete medium to ~70-80% confluency.

-

Trypsinize and count the cells.

-

Seed the cells into the appropriate cell culture plates at a predetermined density. The optimal seeding density will vary depending on the cell line and the duration of the experiment.

-

Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.

-

The following day, prepare serial dilutions of this compound from the stock solution in fresh, pre-warmed complete cell culture medium to achieve the desired final concentrations.

-

Remove the old medium from the cell culture plates and replace it with the medium containing the different concentrations of this compound. Include a DMSO-only control (vehicle control).

-

Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

Cell Viability Assay (MTT or CellTiter-Glo)

Materials:

-

96-well plate with treated cells

-

MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay reagent

-

Solubilization solution (for MTT assay)

-

Plate reader

Protocol (using CellTiter-Glo® as an example):

-

After the treatment period, remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

-

Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

Lipid Peroxidation Assay (C11-BODIPY Staining)

Materials:

-

Cells grown on coverslips or in appropriate plates for microscopy or flow cytometry

-

C11-BODIPY 581/591 probe (e.g., from Thermo Fisher Scientific)

-

Hanks' Balanced Salt Solution (HBSS) or PBS

-

Fluorescence microscope or flow cytometer

Protocol:

-

Prepare a stock solution of C11-BODIPY 581/591 in DMSO (e.g., 10 mM).

-

After treating the cells with this compound, remove the culture medium.

-

Wash the cells twice with pre-warmed HBSS or PBS.

-

Dilute the C11-BODIPY stock solution in HBSS or serum-free medium to a final concentration of 1-10 µM.

-

Incubate the cells with the C11-BODIPY solution for 30 minutes at 37°C, protected from light.

-

Wash the cells twice with HBSS or PBS.

-

Analyze the cells immediately by fluorescence microscopy or flow cytometry. The oxidized probe will fluoresce in the green channel, while the reduced probe will fluoresce in the red channel. An increase in the green/red fluorescence intensity ratio indicates lipid peroxidation.

Western Blot Analysis for GPX4 and other Ferroptosis Markers

Materials:

-

Treated cells in 6-well plates

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-GPX4, anti-ACSL4, anti-FTH1)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each sample using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Visualizations

Signaling Pathway of this compound-Induced Ferroptosis

Caption: this compound inhibits GPX4, leading to lipid peroxidation and ferroptosis.

Experimental Workflow for Studying this compound Effects

Caption: Workflow for assessing the effects of this compound in cell culture.

Logical Relationship of Key Components in Ferroptosis Induction

Caption: The logical cascade from GPX4 inhibition to ferroptotic cell death.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Glutathione Peroxidases: An Emerging and Promising Therapeutic Target for Pancreatic Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GPX4 Inhibition Enhances the Pro-Oxidant and ER Stress Effects of Tempol in Colon and Gastric Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Gpx4-IN-9 In Vivo Administration

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gpx4-IN-9, also known as Compound A16, is a potent and selective covalent inhibitor of Glutathione Peroxidase 4 (GPX4). By targeting GPX4, this compound induces ferroptosis, a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides.[1][2] This mechanism of action makes this compound a valuable tool for studying the role of GPX4 and ferroptosis in various pathological conditions, particularly in cancer biology.[2][3] Preclinical studies have demonstrated its cytotoxic effects on cancer cells, including those of pancreatic origin, both in vitro and in vivo.[1][2] These application notes provide a comprehensive guide for the in vivo administration of this compound, including detailed protocols and relevant pathway information to facilitate further research and drug development efforts.

Mechanism of Action

GPX4 is a crucial enzyme that protects cells from oxidative damage by reducing lipid hydroperoxides to non-toxic lipid alcohols, using glutathione (GSH) as a cofactor.[4][5] The inhibition of GPX4 by this compound leads to an accumulation of lipid reactive oxygen species (ROS), ultimately resulting in cell death via ferroptosis.[1][2] This pathway is of particular interest in cancer therapy as some tumor cells, especially those in a high-mesenchymal state or those resistant to other therapies, have shown increased dependence on GPX4 for survival.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and other relevant GPX4 inhibitors. This information is essential for dose selection and experimental design.

| Compound | Target | IC50 / EC50 | In Vivo Model | Dosage and Route | Key Findings | Reference |

| This compound (A16) | GPX4 | Potent cytotoxicity in pancreatic cancer cell lines (specific values not publicly available) | Pancreatic Cancer Xenograft (Mouse) | 50 mg/kg, intraperitoneal (i.p.), daily | Significant tumor growth inhibition. | [2] |

| GPX4-IN-4 (Compound 24) | GPX4 | EC50 = 0.117 µM (NCI-H1703 cells) | WSU-DLCL2 Xenograft (Mouse) | 50 mg/kg, i.p., daily for 20 days | Tolerated, but no significant effect on tumor growth at this dose. Partial target engagement observed. | ResearchGate |

| RSL3 | GPX4 | Sub-micromolar activity in various cell lines | HT-1080 Xenograft (Mouse) | 100 mg/kg, twice a week for 2 weeks | Significant reduction in tumor volume. | [6] |

| Liproxstatin-1 | Ferroptosis Inhibitor | N/A | Ischemia/Reperfusion Injury (Mouse) | 10 mg/kg, i.p., daily | Mitigated tissue injury. | [7][8] |

Experimental Protocols

1. In Vivo Administration of this compound in a Pancreatic Cancer Xenograft Mouse Model

This protocol is based on typical methodologies for evaluating anti-tumor efficacy of small molecule inhibitors in vivo.

a. Materials:

-

This compound (Compound A16)

-

Vehicle components:

-

Dimethyl sulfoxide (DMSO)

-

PEG300 (Polyethylene glycol 300)

-

Tween 80

-

Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

-

-

Pancreatic cancer cells (e.g., MIA PaCa-2, PANC-1)

-

Immunocompromised mice (e.g., athymic nude mice or NSG mice), 6-8 weeks old

-

Sterile syringes and needles (27-30 gauge)

-

Calipers for tumor measurement

-

Animal balance

b. Preparation of this compound Formulation:

A common vehicle for poorly soluble compounds for in vivo use is a mixture of DMSO, PEG300, Tween 80, and saline/PBS.[1]

-

Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO. For example, dissolve 20 mg of this compound in 0.5 mL of DMSO to get a 40 mg/mL stock.

-

Working Solution (for a final concentration of 5 mg/mL):

-

To 125 µL of the 40 mg/mL this compound stock solution in DMSO, add 300 µL of PEG300. Mix thoroughly by vortexing until the solution is clear.

-

Add 50 µL of Tween 80 and mix again.

-

Add 525 µL of sterile saline or PBS to reach a final volume of 1 mL. Vortex until the solution is a clear, homogenous emulsion.

-

Note: The final concentration of the vehicle components will be approximately 12.5% DMSO, 30% PEG300, 5% Tween 80, and 52.5% saline/PBS. Adjust volumes as needed for the required final drug concentration and total volume.

-

c. Experimental Procedure:

-

Tumor Cell Implantation:

-

Culture pancreatic cancer cells to ~80% confluency.

-

Harvest and resuspend the cells in sterile PBS or Matrigel at a concentration of 5 x 10^7 cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the flank of each mouse.

-

-

Tumor Growth and Grouping:

-

Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Measure tumor volume using calipers (Volume = 0.5 x length x width²).

-

Randomize mice into treatment and control groups (n=8-10 mice per group) with similar average tumor volumes.

-

-

Administration of this compound:

-

Treatment Group: Administer this compound at a dose of 50 mg/kg via intraperitoneal (i.p.) injection daily. The injection volume should be calculated based on the individual mouse's weight (e.g., for a 20g mouse, a 50 mg/kg dose of a 5 mg/mL solution would be 200 µL).

-

Control Group: Administer an equivalent volume of the vehicle solution following the same schedule.

-

-

Monitoring:

-

Monitor the mice daily for any signs of toxicity (weight loss, changes in behavior, etc.).

-

Measure tumor volumes and body weight 2-3 times per week.

-

Continue treatment for a predetermined period (e.g., 21 days) or until tumors in the control group reach a humane endpoint.

-

-

Endpoint and Analysis:

-

At the end of the study, euthanize the mice and excise the tumors.

-

Measure the final tumor weight and volume.

-

Tumor tissue can be processed for further analysis (e.g., Western blot for GPX4 levels, immunohistochemistry for proliferation markers like Ki-67 or ferroptosis markers like 4-HNE).

-

Signaling Pathways and Experimental Workflows

GPX4 Signaling Pathway in Ferroptosis

The following diagram illustrates the central role of GPX4 in the ferroptosis pathway and the mechanism of action of this compound.

Experimental Workflow for In Vivo Efficacy Study

The diagram below outlines the key steps in conducting an in vivo study to evaluate the efficacy of this compound.

Disclaimer: This document is intended for research purposes only. The provided protocols are examples and may require optimization for specific experimental conditions and animal models. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

References

- 1. GPX4-IN-9_TargetMol [targetmol.com]

- 2. Novel Covalent Probe Selectively Targeting Glutathione Peroxidase 4 In Vivo: Potential Applications in Pancreatic Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Research on the function of GPX4 in tumor-targeted treatment based on its molecular structure and features - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting pancreatic cancer glutamine dependency confers vulnerability to GPX4-dependent ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GPX4-independent ferroptosis—a new strategy in disease’s therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inactivation of the ferroptosis regulator Gpx4 triggers acute renal failure in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. IN VIVO ASSESSMENT OF FERROPTOSIS AND FERROPTOTIC STRESS IN MICE - PMC [pmc.ncbi.nlm.nih.gov]

Gpx4-IN-9 Application Notes and Protocols for Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gpx4-IN-9, also known as Compound A16, is a potent and specific inhibitor of Glutathione Peroxidase 4 (GPX4). GPX4 is a crucial enzyme that protects cells from oxidative damage by reducing lipid hydroperoxides.[1] Inhibition of GPX4 leads to an accumulation of lipid reactive oxygen species (ROS), ultimately inducing a form of iron-dependent programmed cell death known as ferroptosis.[1][2] Emerging research indicates that certain cancer cells, particularly those in a therapy-resistant state, exhibit a heightened dependency on the GPX4 pathway for survival, making this compound a promising agent for cancer research and therapeutic development.[3] This document provides detailed application notes and experimental protocols for the use of this compound in cancer cell lines.

Mechanism of Action

This compound specifically targets and inhibits the enzymatic activity of GPX4. This inhibition disrupts the cellular antioxidant defense system, leading to the accumulation of toxic lipid peroxides, particularly on cell membranes. The presence of iron catalyzes the conversion of these lipid peroxides into radicals that propagate a chain reaction of lipid peroxidation, causing membrane damage and ultimately leading to cell death through ferroptosis.

Figure 1: this compound Mechanism of Action. This compound inhibits GPX4, leading to the accumulation of lipid peroxides and subsequent iron-dependent cell death via ferroptosis.

Quantitative Data Summary

The following table summarizes the available data on the effective concentrations of this compound in inducing cytotoxicity in various cancer cell lines. It is important to note that the optimal concentration may vary depending on the specific cell line, seeding density, and experimental conditions. Researchers are encouraged to perform a dose-response curve to determine the IC50 for their specific model.

| Cell Line | Cancer Type | Assay | Endpoint | Effective Concentration / IC50 | Citation |

| Pancreatic Cancer Cells | Pancreatic Cancer | Cytotoxicity Assay | Cell Viability | Not specified, but cytotoxic effects observed. | [2][3] |

| Further research needed to expand this table with specific IC50 values for this compound across a wider range of cancer cell lines. |

Experimental Protocols

Protocol 1: Determination of Cell Viability using a Resazurin-based Assay

This protocol outlines the steps to determine the cytotoxic effect of this compound on cancer cells.

Figure 2: Workflow for Cell Viability Assay.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

96-well clear-bottom black plates

-

Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

-

Phosphate-buffered saline (PBS)

-

Microplate reader with fluorescence capabilities

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Preparation: Prepare serial dilutions of this compound in complete medium from a concentrated stock solution in DMSO. Ensure the final DMSO concentration in the wells is ≤ 0.1% to avoid solvent toxicity. Include a vehicle control (DMSO only).

-

Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C.

-

Resazurin Addition: Add 10 µL of resazurin solution to each well and incubate for 1-4 hours at 37°C, protected from light.

-

Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the log of the this compound concentration and determine the IC50 value using a non-linear regression curve fit.

Protocol 2: Detection of Lipid Peroxidation

This protocol uses the fluorescent probe C11-BODIPY(581/591) to detect lipid peroxidation, a hallmark of ferroptosis.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

C11-BODIPY(581/591) (stock solution in DMSO)

-

Ferrostatin-1 (Fer-1, as a negative control)

-

6-well plates or chamber slides

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates or chamber slides and allow them to adhere overnight. Treat the cells with the desired concentration of this compound (e.g., at or above the IC50) and a vehicle control for a predetermined time (e.g., 6-24 hours). A co-treatment with Fer-1 (e.g., 1 µM) can be included to confirm that lipid peroxidation is ferroptosis-dependent.

-

Probe Loading: Add C11-BODIPY(581/591) to the cell culture medium to a final concentration of 1-5 µM. Incubate for 30-60 minutes at 37°C.

-

Washing: Wash the cells twice with PBS to remove excess probe.

-

Imaging or Flow Cytometry:

-

Fluorescence Microscopy: Add fresh PBS or medium and immediately image the cells. The probe will emit green fluorescence (around 510 nm) upon oxidation and red fluorescence (around 590 nm) in its reduced state. An increase in the green-to-red fluorescence ratio indicates lipid peroxidation.

-

Flow Cytometry: Harvest the cells by trypsinization, resuspend in PBS, and analyze immediately on a flow cytometer. Detect the green fluorescence in the FITC channel and the red fluorescence in the PE or a similar channel. An increase in the percentage of cells with high green fluorescence indicates lipid peroxidation.

-

Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure general intracellular ROS levels.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

DCFH-DA (stock solution in DMSO)

-

6-well plates

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described in Protocol 2.

-

Probe Loading: Add DCFH-DA to the cell culture medium to a final concentration of 5-10 µM and incubate for 30 minutes at 37°C in the dark.

-

Washing: Wash the cells twice with PBS.

-

Flow Cytometry: Harvest the cells, resuspend in PBS, and analyze immediately by flow cytometry. The oxidized, fluorescent form (DCF) is detected in the FITC channel. An increase in mean fluorescence intensity indicates an increase in intracellular ROS.

Protocol 4: Western Blotting for GPX4 Expression

This protocol is to confirm the presence of GPX4 in the cell line of interest and to observe any changes in its expression upon treatment, although this compound is a direct inhibitor and may not necessarily alter expression levels in short-term treatments.

Materials:

-

Cancer cell line of interest

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Primary antibody against GPX4

-

Primary antibody against a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Standard Western blotting equipment

Procedure:

-

Cell Lysis: Treat cells with this compound as desired. Wash cells with cold PBS and lyse them on ice with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with the primary anti-GPX4 antibody overnight at 4°C.

-

Washing and Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the GPX4 signal to the loading control.

Troubleshooting and Considerations

-

Solubility: this compound is typically dissolved in DMSO. Ensure the final DMSO concentration in your experiments is low (e.g., <0.1%) to avoid off-target effects.

-

Cell Line Variability: The sensitivity to this compound can vary significantly between different cancer cell lines. It is crucial to perform a dose-response analysis for each new cell line.

-

Ferroptosis Confirmation: To confirm that cell death is indeed due to ferroptosis, include rescue experiments with ferroptosis inhibitors like Ferrostatin-1 or Liproxstatin-1. An iron chelator like deferoxamine (DFO) can also be used.

-

Timing: The induction of ferroptosis is a dynamic process. The optimal time points for measuring cell viability, lipid peroxidation, and ROS may need to be determined empirically for your specific experimental setup.

These application notes and protocols are intended to serve as a guide for researchers. Modifications and optimizations may be necessary to suit specific experimental needs and cell lines.

References

Measuring Ferroptosis Induced by Gpx4-IN-9: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation. A key regulator of this process is Glutathione Peroxidase 4 (GPX4), an enzyme that neutralizes lipid hydroperoxides. Inhibition of GPX4 leads to an accumulation of lipid reactive oxygen species (ROS), ultimately resulting in cell death. Gpx4-IN-9 is a specific inhibitor of GPX4 and a potent inducer of ferroptosis, making it a valuable tool for studying this cell death pathway and for potential therapeutic applications in diseases such as cancer.

These application notes provide detailed protocols for inducing and measuring ferroptosis in cultured cells using this compound. The described methods include assessing cell viability, quantifying lipid ROS, and analyzing the expression of key protein markers involved in the ferroptotic pathway.

Mechanism of Action of this compound

This compound initiates ferroptosis by directly inhibiting the enzymatic activity of GPX4. This inhibition disrupts the cellular antioxidant defense system, leading to the accumulation of toxic lipid hydroperoxides. The presence of labile iron is crucial for this process, as it catalyzes the conversion of lipid hydroperoxides into lipid radicals, which propagate a chain reaction of lipid peroxidation, causing extensive damage to cellular membranes and culminating in cell death.

Experimental Workflow

A typical workflow for studying this compound induced ferroptosis involves treating cells with the compound, followed by a series of assays to measure the hallmarks of ferroptosis. This includes assessing cell viability to determine the cytotoxic effect, measuring lipid ROS to confirm the induction of lipid peroxidation, and analyzing protein expression to investigate the molecular mechanisms.

Quantitative Data Summary

The following tables summarize expected quantitative data when using this compound to induce ferroptosis. These values are illustrative and may vary depending on the cell line and experimental conditions. For comparison, data for the well-characterized GPX4 inhibitor, RSL3, is also included.

Table 1: Cell Viability (EC50 Values)

| Compound | Cell Line | EC50 (µM) | Incubation Time (h) | Assay Method |

| This compound | Pancreatic Cancer Cells | ~0.1 - 1 | 24 - 72 | CellTiter-Glo |

| RSL3 | H9c2 | ~0.2 | 24 | CellTiter-Glo[1] |

| RSL3 | HT-1080 | ~0.1 | 24 | CellTiter-Glo |

Table 2: Lipid ROS Accumulation

| Compound | Cell Line | Concentration (µM) | Fold Increase in Lipid ROS | Incubation Time (h) | Assay Method |

| This compound | Various | 0.5 - 5 | 2 - 5 fold | 4 - 8 | C11-BODIPY |

| RSL3 | HT-1080 | 1 | ~3 - 4 fold | 6 | C11-BODIPY |

Table 3: Protein Expression Changes

| Compound | Cell Line | Concentration (µM) | Incubation Time (h) | GPX4 Protein Level | ACSL4 Protein Level |

| This compound | Various | 1 - 10 | 12 - 24 | Decreased | No significant change or slight increase |

| RSL3 | HT-1080 | 1 | 24 | Decreased | No significant change |